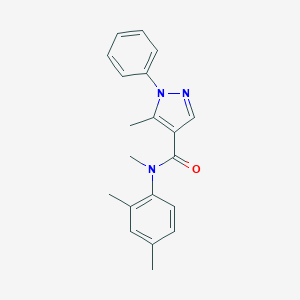

![molecular formula C20H13F3N6S B287218 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287218.png)

3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as MPTT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MPTT is a member of the triazolo-thiadiazole family of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mecanismo De Acción

The mechanism of action of 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways within cells. For example, 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.

Biochemical and Physiological Effects:

3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties. In addition, 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to modulate the expression of various genes involved in cellular processes, such as apoptosis and cell cycle regulation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activity, which allows researchers to investigate its effects at relatively low concentrations. However, one limitation of using 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its relatively complex chemical structure, which may make it difficult to synthesize and purify.

Direcciones Futuras

There are several potential future directions for research on 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the investigation of the anticancer properties of 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, with researchers exploring its potential as a chemotherapeutic agent. Finally, further studies are needed to fully elucidate the mechanism of action of 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and to identify any potential side effects or toxicity associated with its use.

Métodos De Síntesis

The synthesis of 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved using a variety of methods, including the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide with 2-(trifluoromethyl)phenyl isothiocyanate in the presence of triethylamine. The resulting product can then be further reacted with hydrazine hydrate and ammonium thiocyanate to yield 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Aplicaciones Científicas De Investigación

3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of numerous scientific studies, with researchers investigating its potential applications in drug discovery and development. One study found that 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study found that 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole demonstrated antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.

Propiedades

Nombre del producto |

3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

|---|---|

Fórmula molecular |

C20H13F3N6S |

Peso molecular |

426.4 g/mol |

Nombre IUPAC |

3-(5-methyl-1-phenylpyrazol-4-yl)-6-[2-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C20H13F3N6S/c1-12-15(11-24-28(12)13-7-3-2-4-8-13)17-25-26-19-29(17)27-18(30-19)14-9-5-6-10-16(14)20(21,22)23/h2-11H,1H3 |

Clave InChI |

QTMXMMZYIPLCMN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C3=NN=C4N3N=C(S4)C5=CC=CC=C5C(F)(F)F |

SMILES canónico |

CC1=C(C=NN1C2=CC=CC=C2)C3=NN=C4N3N=C(S4)C5=CC=CC=C5C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

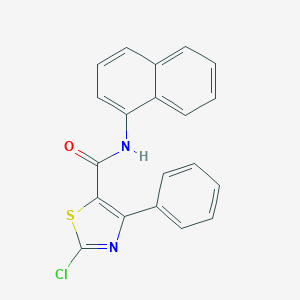

![N-(2,5-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287139.png)

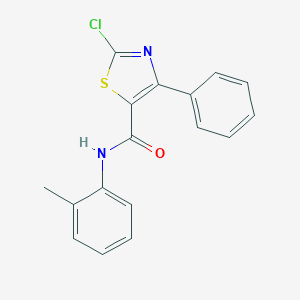

![N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287142.png)

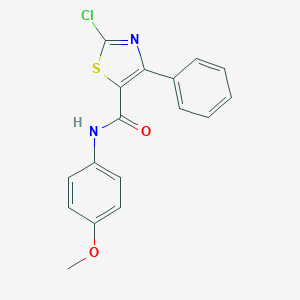

![2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(2-methylphenyl)propanamide](/img/structure/B287143.png)

![2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-phenylpropanamide](/img/structure/B287144.png)